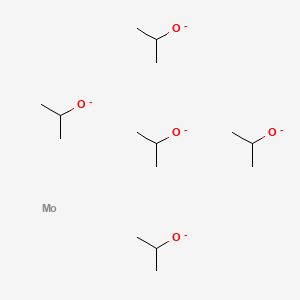
Acide 2-chloro-2,3,3-trifluorosuccinique
Vue d'ensemble
Description
2-Chloro-2,3,3-trifluorosuccinic acid is a useful research compound. Its molecular formula is C4H2ClF3O4 and its molecular weight is 206.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-2,3,3-trifluorosuccinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-2,3,3-trifluorosuccinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des pyréthroïdes fluorés
L'acide 2-chloro-2,3,3-trifluorosuccinique est utilisé dans la synthèse des pyréthroïdes fluorés . Ceci implique la formation sélective du cycle cyclopropane cis par alkylation intramoléculaire de l'haloaldéhyde et une nouvelle transformation des aldéhydes en esters correspondants via les cyanhydrines .
Production d'acide tétrafluoro dichlorosuccinique
Ce composé est également utilisé dans la production d'acide tétrafluoro dichlorosuccinique . Après 4 heures de réaction, une petite quantité de solide blanc a été dissoute dans l'acétone. Les résultats de l'analyse par GC montrent que 48 % du produit était de l'acide tétrafluoro dichlorosuccinique .
Production d'acide trifluoro trichloro succinique
Un autre produit de la réaction impliquant l'this compound est l'acide trifluoro trichloro succinique . Les résultats de l'analyse par GC montrent que 32 % du produit était de l'acide trifluoro trichloro succinique .
Applications pharmaceutiques
Le groupe trifluorométhyle dans l'this compound se retrouve dans de nombreux médicaments approuvés par la FDA . Par exemple, l'alpelisib, un médicament utilisé pour traiter le cancer du sein, contient des motifs de pyridine alkylés trifluorométhyles, d'aminothiazole et de pyrrolidinecarboxamide liés par une liaison urée .
Mécanisme D'action
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
It is known that the compound has a melting point of 55 °c and a predicted boiling point of 1972±350 °C . Its predicted density is 1.849±0.06 g/cm3 . These properties can influence the compound’s bioavailability.
Result of Action
Action Environment
Propriétés
IUPAC Name |
2-chloro-2,3,3-trifluorobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3O4/c5-3(6,1(9)10)4(7,8)2(11)12/h(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSACKQBEIHEPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(=O)O)(F)Cl)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596460 | |
| Record name | 2-Chloro-2,3,3-trifluorobutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866-16-0 | |
| Record name | 2-Chloro-2,3,3-trifluorobutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(Trifluoromethoxy)phenyl]piperidine-3-carboxamide](/img/structure/B1612035.png)










![(RS)-1-[3,5-Bis(trifluoromethyl)phenyl]propylamine](/img/structure/B1612053.png)
